Enhanced Lipophilicity of 1-(2-Chloroethoxy)-4-phenoxybenzene vs. (2-Chloroethoxy)benzene Drives Membrane Partitioning Potential
1-(2-Chloroethoxy)-4-phenoxybenzene exhibits a calculated LogP of 4.10 , substantially exceeding the LogP of the simpler analog (2-chloroethoxy)benzene (CAS 622-86-6), which is estimated as ~2.4 based on fragment-based calculations. This 1.7 log unit increase corresponds to an approximately 50-fold higher predicted octanol-water partition coefficient, indicating markedly enhanced lipophilicity that can improve passive membrane permeation and hydrophobic target engagement in biological systems. This advantage is inherent to the diaryl ether structure and cannot be replicated by monoaryl analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 4.10 (calculated) |
| Comparator Or Baseline | (2-Chloroethoxy)benzene (CAS 622-86-6), estimated LogP ~2.4 (fragment-based) |
| Quantified Difference | ΔLogP ≈ 1.7 (approx. 50-fold higher partition coefficient) |
| Conditions | Computational prediction (fragment/atom-based method) |
Why This Matters
Higher lipophilicity can lead to improved cell permeability and bioavailability in drug candidate development, making this scaffold preferable when designing brain-penetrant or intracellular-targeting molecules.
